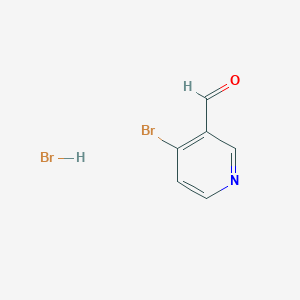
4-Bromonicotinaldehyde hydrobromide
Overview
Description
4-Bromonicotinaldehyde hydrobromide is a chemical compound with the molecular formula C6H5Br2NO . It has an average mass of 266.918 Da and a monoisotopic mass of 264.873779 Da .
Synthesis Analysis
The synthesis of 4-Bromonicotinaldehyde hydrobromide involves multiple steps . The process uses 6-bromonicotinaldehyde as a common intermediate and is concise, convergent, and practical. It can be carried out on a two-gram scale . This approach could be readily applicable to the synthesis of its analogues .Molecular Structure Analysis
The molecular structure of 4-Bromonicotinaldehyde hydrobromide is represented by the formula C6H5Br2NO .Physical And Chemical Properties Analysis
4-Bromonicotinaldehyde hydrobromide has a molecular weight of 266.92 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Organic Synthesis Intermediates
4-Bromonicotinaldehyde hydrobromide: serves as a valuable intermediate in the synthesis of various organic compounds. Its bromine atom is reactive and can be used to introduce bromo-functional groups into molecules, which is a critical step in constructing complex organic structures. This compound is particularly useful in synthesizing α-brominated carbonyl compounds, which are significant intermediates for pharmaceuticals, pesticides, and other chemicals .
Non-Linear Optical Materials
The compound’s derivatives are explored for their potential in non-linear optical (NLO) applications. NLO materials are crucial for modern optoelectronic devices due to their ability to alter the frequency of light, making them suitable for lasers, optical switches, and telecommunication devices. The structural and optical properties of such derivatives can be tailored for specific NLO applications .
Safety and Hazards
properties
IUPAC Name |
4-bromopyridine-3-carbaldehyde;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQCVMOGZSGCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C=O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674900 | |
| Record name | 4-Bromopyridine-3-carbaldehyde--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150271-34-3 | |
| Record name | 3-Pyridinecarboxaldehyde, 4-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromopyridine-3-carbaldehyde--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1441116.png)
![3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441121.png)
![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)
![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)



![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)

